acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

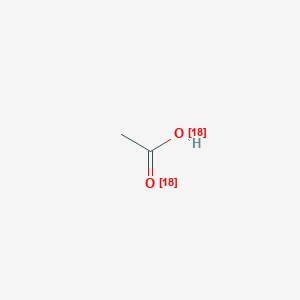

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Acetic Acid

Catalytic Pathways in Acetic Acid Synthesis

The synthesis of acetic acid via methanol (B129727) carbonylation is a cornerstone of industrial organic chemistry. The general chemical equation for this reaction is:

CH₃OH + CO → CH₃COOH

This reaction is catalyzed by various transition metal complexes, with the choice of catalyst profoundly influencing the process's efficiency and economic viability. The following sections explore the different generations of homogeneous catalysts used in this process.

Methanol Carbonylation Processes

Homogeneous catalysis in methanol carbonylation involves catalyst systems that are soluble in the reaction medium. This approach generally offers high activity and selectivity under relatively mild conditions.

Developed by Monsanto Company in the 1960s, this process was a significant breakthrough in acetic acid production, largely replacing the earlier, more energy-intensive cobalt-based technologies. The Monsanto process operates at temperatures of 150–200 °C and pressures of 30–60 atm, demonstrating high selectivity towards acetic acid (over 99%).

The active catalyst in the Monsanto process is the anionic complex cis-[Rh(CO)₂I₂]⁻. The catalytic cycle, a landmark in organometallic chemistry, involves several key steps:

Oxidative Addition: Methyl iodide, formed from methanol and hydrogen iodide, oxidatively adds to the rhodium(I) center. This is the rate-determining step of the process.

Migratory Insertion: A methyl group migrates to a coordinated carbonyl ligand, forming an acetyl group.

CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex.

Reductive Elimination: Acetyl iodide is eliminated from the rhodium complex, regenerating the active catalyst.

Hydrolysis: Acetyl iodide is hydrolyzed to produce acetic acid and hydrogen iodide.

A critical aspect of the Monsanto process is the water concentration in the reactor. A relatively high water content is necessary to maintain catalyst stability and prevent the precipitation of inactive rhodium species. However, this high water concentration increases the costs associated with the purification of the final product.

In the 1990s, BP Chemicals commercialized the Cativa process, which utilizes an iridium-based catalyst, typically [Ir(CO)₂I₂]⁻, often promoted by ruthenium. This process represents a significant improvement over the Monsanto process and has largely supplanted it in modern acetic acid plants.

The Cativa process can operate in the same plants as the Monsanto process but offers several key advantages:

Higher Catalyst Stability: The iridium catalyst is more stable than its rhodium counterpart, particularly at lower water concentrations. This allows the process to be run with significantly less water, reducing the energy required for drying the acetic acid product.

Reduced By-products: The Cativa process produces fewer by-products, such as propionic acid, leading to a higher quality product.

Different Rate-Determining Step: Unlike the Monsanto process, the oxidative addition of methyl iodide is not the rate-determining step in the Cativa process. Instead, the migratory insertion of the carbonyl group is often considered the rate-limiting step. The use of promoters, such as ruthenium complexes, is crucial for accelerating this step.

The ability to operate at lower water concentrations is a major economic advantage of the Cativa process, as it reduces the costs associated with both the reaction and purification sections of the plant.

The first commercial process for methanol carbonylation, developed by BASF in the 1960s, utilized a cobalt-based catalyst, such as cobalt(II) iodide, with an iodide promoter. This process required harsh operating conditions, including high temperatures (around 230°C) and pressures (up to 600-800 MPa), and exhibited lower selectivity compared to the later rhodium-based processes. The yield of acetic acid was approximately 90% based on methanol and 70% based on carbon monoxide, with by-products including methane (B114726) and acetaldehyde (B116499). Although largely superseded by the Monsanto and Cativa processes for dedicated acetic acid production, research into cobalt-based catalysts continues, with some modern systems showing high initial reaction rates.

Ruthenium and nickel complexes have also been investigated for methanol carbonylation, although they have not achieved the same level of commercial success as rhodium and iridium systems for acetic acid synthesis.

Ruthenium-based catalysts have been explored both as primary catalysts and as promoters in other systems, such as the Cativa process. Some studies have investigated bimetallic systems, such as Rh(I)/Ru(III) catalysts, which have shown high selectivity for acetic acid (up to 96.32%) under specific conditions and improved catalyst stability compared to the traditional Monsanto catalyst.

Nickel-based catalysts have been studied for vapor-phase methanol carbonylation, often in combination with other metals like copper. For instance, a NiCl₂-CuCl₂/HMOR catalyst has demonstrated a methanol conversion of 84.2% and a selectivity to acetic acid and methyl acetate (B1210297) of 73.5% under optimized conditions. While these systems offer the advantage of easier product-catalyst separation in vapor-phase reactions, they often require different operating conditions and may have different activity and selectivity profiles compared to the liquid-phase rhodium and iridium processes.

Comparative Data of Catalytic Systems

The following tables provide a comparative overview of the different homogeneous catalytic systems for methanol carbonylation.

Process Conditions

| Catalytic System | Catalyst | Temperature (°C) | Pressure (atm) |

|---|---|---|---|

| Rhodium-Based (Monsanto) | cis-[Rh(CO)₂I₂]⁻ | 150–200 | 30–60 |

| Iridium-Based (Cativa) | [Ir(CO)₂I₂]⁻ (with promoter) | 150–200 | 30–60 |

| Cobalt-Based (BASF) | CoI₂ | ~230 | >600 |

| Ruthenium-Based (Experimental) | Rh(I)/Ru(III) bimetallic | ~190 | ~35 |

| Nickel-Based (Experimental) | NiCl₂-CuCl₂/HMOR | ~350 | ~15 |

Performance Metrics

| Catalytic System | Selectivity to Acetic Acid (%) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Rhodium-Based (Monsanto) | >99 | High selectivity. | Requires high water concentration, catalyst precipitation issues. |

| Iridium-Based (Cativa) | >99 | High catalyst stability, operates at low water concentration, fewer by-products. | Requires a promoter. |

| Cobalt-Based (BASF) | ~90 (based on methanol) | Lower cost catalyst. | Harsh operating conditions, lower selectivity. |

| Ruthenium-Based (Experimental) | ~96 | Potentially high stability and selectivity. | Less commercially developed. |

| Nickel-Based (Experimental) | ~74 (to acetic acid and methyl acetate) | Suitable for vapor-phase operation. | Lower selectivity to acetic acid alone. |

Homogeneous Catalysis

Promotion Mechanisms of Homogeneous Catalysts (e.g., Iodide Salts, Donor Ligands)

In homogeneous catalysis for methanol carbonylation, particularly in processes like the Monsanto and Cativa processes, promoters play a crucial role in the catalytic cycle. These promoters are typically iodide salts and donor ligands, which enhance the rate and selectivity of the reaction.

The table below summarizes the effects of different promoters and ligands on the methanol carbonylation reaction.

| Promoter/Ligand | Catalyst System | Effect | Reference |

| Iodide Salts (Zn, Cd, Hg, Ga, In) | Iridium-based | Promotes reaction rate by iodide abstraction | fnpetro.irresearchgate.net |

| Carbonyl Complexes (W, Re, Ru, Os) | Iridium-based | Promotes reaction rate | fnpetro.irresearchgate.net |

| Lithium Iodide (LiI) | Iridium-based | Catalyst poison | fnpetro.ir |

| Triethyl Phosphine | Rhodium-based | Increases activity by accelerating oxidative addition | fnpetro.ir |

| Diphosphine Ligands (e.g., BINAP, dppb) | Rhodium-based | Enhances hydrogen tolerance | nih.gov |

Heterogeneous Catalysis for Methanol Carbonylation

While homogeneous catalysis dominates the industrial production of acetic acid via methanol carbonylation, heterogeneous catalysis offers significant advantages, primarily the ease of separation of the catalyst from the reaction products. fnpetro.irewadirect.com This simplifies the process and reduces the loss of expensive noble metal catalysts. ewadirect.com

A variety of materials have been investigated as supports for heterogeneous catalysts, including activated carbon, clays, alumina, silica (B1680970), and zeolites. fnpetro.irfnpetro.ir The active catalytic species are typically noble metals such as rhodium and iridium. ewadirect.com For instance, rhodium complexes can be supported on materials like vinyl pyridine (B92270) and vinyl acetate copolymers, which helps to maintain high catalytic activity while minimizing rhodium loss under milder reaction conditions. ewadirect.com

Zeolites, particularly mordenite, have shown promise as catalysts for the vapor-phase carbonylation of methanol or dimethyl ether to acetic acid or methyl acetate. frontiersin.org These materials possess acidic sites and a porous structure that facilitates the catalytic reaction. frontiersin.org Efforts have been made to develop halide-free heterogeneous catalysts to circumvent the corrosive nature of iodide promoters used in homogeneous systems. frontiersin.org Pyridine-modified H-Mordenite zeolite is one such example that has demonstrated high methanol conversion and acetic acid selectivity. frontiersin.org

Despite the advantages, heterogeneous catalysts for methanol carbonylation often face challenges such as lower activity, poorer selectivity, and instability compared to their homogeneous counterparts. ewadirect.com Research is ongoing to develop more robust and efficient heterogeneous systems.

The following table provides an overview of different heterogeneous catalyst systems for methanol carbonylation.

| Catalyst System | Support Material | Key Features | Reference |

| Rhodium Complex | Vinyl Pyridine/Vinyl Acetate Copolymer | High activity, reduced rhodium loss, milder conditions | ewadirect.com |

| Iridium and Lanthanum | Carbon | Single-site catalyst with high activity and selectivity | ewadirect.com |

| H-Mordenite Zeolite | - | Effective for vapor-phase carbonylation | frontiersin.org |

| Pyridine-Modified H-Mordenite | - | Halide-free, high conversion and selectivity | frontiersin.org |

Process Intensification Strategies in Methanol Carbonylation

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net In the context of acetic acid production via methanol carbonylation, several strategies have been explored to enhance process efficiency.

One prominent strategy is reactive distillation , which combines the chemical reaction and the separation of products into a single unit. researchgate.netgoogle.comiitkgp.ac.in This approach can lead to significant capital and operational cost savings by replacing multiple units like the reactor, flasher, and distillation columns of a conventional plant. google.com In a reactive distillation process for acetic acid production, the carbonylation of methanol or dimethyl ether occurs within a distillation column containing a homogeneous catalyst. google.comiitkgp.ac.in This integrated setup can also improve catalyst stability by avoiding the flash vaporization step that can lead to catalyst deactivation and precipitation. google.com

The use of microreactors is another process intensification technique being investigated for chemical synthesis. stevens.eduanton-paar.comslideshare.net Microreactors offer high surface-to-volume ratios, leading to enhanced heat and mass transfer. stevens.edu This can be particularly beneficial for highly exothermic or mass-transfer-limited reactions. While the application of microreactors specifically for methanol carbonylation to acetic acid is still an emerging area of research, they have been studied for related reactions like the hydrodeoxygenation of acetic acid and the production of methyl acetate. stevens.eduslideshare.net The potential advantages include better temperature control, improved safety, and the ability to scale up production by numbering up the microreactors. anton-paar.com

The table below highlights some process intensification strategies for acetic acid production.

| Strategy | Description | Potential Advantages | Reference |

| Reactive Distillation | Combines reaction and separation in a single distillation column. | Reduced capital and operational costs, improved catalyst stability. | researchgate.netgoogle.comiitkgp.ac.in |

| Microreactors | Utilizes small-scale reactors with high surface-to-volume ratios. | Enhanced heat and mass transfer, improved safety, scalability. | stevens.eduanton-paar.comslideshare.net |

| Heat Integration | Recovers and reuses heat from exothermic reactions. | Improved energy efficiency, reduced operational costs. | researchgate.net |

Hydrocarbon Oxidation Routes for Acetic Acid Production

Acetaldehyde Oxidation

The oxidation of acetaldehyde is a well-established method for producing acetic acid. rsc.org This process is typically carried out in the liquid phase using air or pure oxygen as the oxidizing agent. google.com The reaction is catalyzed by metal acetates, with manganese(II) and cobalt(II) acetates being the most common catalysts. rsc.org

The reaction conditions are typically around 150°C and 55 atmospheres. rsc.org To manage the reaction and prevent unreacted acetaldehyde from remaining in the final product, the process is often regulated to leave about 4% of unreacted acetaldehyde, which is then separated and recycled.

Ethylene (B1197577) Oxidation (Vapor Phase)

A one-step vapor-phase oxidation of ethylene to acetic acid has been developed as an alternative to multi-step processes. This method employs a heterogeneous catalyst, typically containing palladium metal. stevens.edu The reaction is carried out at elevated temperatures, generally in the range of 100-250°C. stevens.edu

The catalyst composition is crucial for achieving high selectivity towards acetic acid and minimizing the combustion of ethylene to carbon dioxide and water. stevens.edu Catalyst systems often consist of palladium supported on a carrier and may include other components like vanadium or molybdenum oxides. stevens.edu The presence of water in the reaction mixture is also important, suggesting that the reaction may proceed through an acetaldehyde intermediate formed via a Wacker-type reaction. tudelft.nl

Research has shown that the co-presence of different palladium species (Pd2+ and Pd0) and acidic sites on the catalyst is necessary for the formation of acetic acid from ethylene. tudelft.nl The Pd2+ sites are believed to be involved in the initial formation of acetaldehyde, which is then oxidized to acetic acid on the Pd0 sites. tudelft.nl

n-Butane Oxidation

The liquid-phase oxidation of n-butane is another significant route for the production of acetic acid. This process is more selective than vapor-phase oxidation, which tends to produce a wider range of oxygenated compounds. iitkgp.ac.in The liquid-phase oxidation is typically carried out at temperatures between 150°C and 225°C and pressures around 55 atmospheres.

The reaction is catalyzed by cobalt or manganese acetate. nih.gov In the presence of these catalysts, n-butane is oxidized to acetic acid with a yield of 75-80%. nih.gov However, a variety of byproducts are also formed, including formic acid, ethanol (B145695), methanol, acetaldehyde, acetone (B3395972), and methyl ethyl ketone (MEK). nih.gov Some of these byproducts have commercial value and can be isolated.

The process conditions, such as temperature and pressure, as well as the choice of catalyst, have a significant impact on the product distribution and selectivity towards acetic acid. For instance, uncatalyzed oxidation of n-butane is less selective and produces a mixture of oxygenated compounds. nih.gov

The table below summarizes the key aspects of the hydrocarbon oxidation routes for acetic acid production.

| Feedstock | Phase | Catalyst | Typical Conditions | Key Features |

| Acetaldehyde | Liquid | Manganese or Cobalt Acetate | 150°C, 55 atm | High yield (up to 95%), peracetic acid intermediate. |

| Ethylene | Vapor | Palladium-based | 100-250°C | One-step process, acetaldehyde intermediate. |

| n-Butane | Liquid | Cobalt or Manganese Acetate | 150-225°C, 55 atm | Yield of 75-80% acetic acid, various byproducts. |

Naphtha Oxidation

The liquid-phase oxidation of naphtha is a commercial process for producing acetic acid, historically favored in Europe before the prevalence of methanol carbonylation. greencarcongress.com This method involves the oxidation of hydrocarbons derived from petroleum stock, such as naphtha, to generate acetic acid. psu.edugoogle.com The process is non-catalytic and operates under high temperatures and pressures, typically between 150-200°C and 5.6 MPa. acs.org The reaction is propagated through a free-radical mechanism and is highly exothermic. greencarcongress.comacs.org

The general chemical reaction for naphtha oxidation can be represented as: Naphtha (CnH2n+2, where n=5-8) + O2 → CH3COOH + other organic acids + CO2 + CO + H2O greencarcongress.com

While the process can be non-catalytic, multivalent metal ions such as manganese (Mn), cobalt (Co), and chromium (Cr) can be employed as catalysts to influence the product distribution and modify operating conditions. greencarcongress.com For instance, cobalt-based catalysts are known to enhance the yield of acetic acid. greencarcongress.com

A significant characteristic of naphtha oxidation is its low selectivity, which results in a wide array of byproducts. acs.org The reactor outlet stream typically contains only about 30 wt% acetic acid. acs.org Consequently, an extensive and complex series of distillation columns is required for the separation and purification of the products. greencarcongress.comacs.org The primary organic acids produced alongside acetic acid include formic acid, propionic acid, butyric acid, and succinic acid. greencarcongress.com Other byproducts can include acetone, methyl ethyl ketone, ethyl acetate, and methanol. google.com The intricate purification process contributes to high recycling and purification costs, making the construction of new plants based on this technology less economically viable compared to modern methods. acs.org

Interactive Table: Operating Conditions and Product Spectrum of Naphtha Oxidation

| Parameter | Value/Description |

| Feedstock | Naphtha (C5-C8 hydrocarbons) |

| Primary Product | Acetic Acid |

| Operating Temperature | 120–230 °C greencarcongress.compsu.edu |

| Operating Pressure | ~50-60 bar (5.0-6.0 MPa) greencarcongress.compsu.edu |

| Catalyst (Optional) | Cobalt (Co), Manganese (Mn), Chromium (Cr) salts greencarcongress.com |

| Key Byproducts | Formic acid, Propionic acid, Butyric acid, Succinic acid, Acetone, Methyl ethyl ketone greencarcongress.comgoogle.com |

| Acetic Acid in Effluent | Approximately 30 wt% acs.org |

Direct Conversion from C1 Feedstocks

The conversion of single-carbon (C1) feedstocks, such as methane and carbon dioxide, directly into acetic acid represents a significant goal in catalysis and sustainable chemistry. These pathways are attractive due to the abundance and low cost of C1 sources like natural gas.

Methane Carboxylation (e.g., GTA Process)

Directly converting methane to acetic acid is a challenging yet highly desirable process that could offer a more efficient route compared to traditional multi-step industrial methods. greencarcongress.compsu.edu Research has demonstrated that mononuclear rhodium species anchored on supports like zeolites or titanium dioxide can catalyze the direct conversion of methane to acetic acid and methanol using oxygen and carbon monoxide under mild conditions (e.g., 150 °C). greencarcongress.com These products form through independent pathways, which allows for the tuning of the conversion process. greencarcongress.com

One notable approach involves using rhodium trichloride (B1173362) as a catalyst in an aqueous medium at temperatures around 100°C, which has been shown to produce high yields of acetic acid. psu.edu This method represents a significant advancement in the catalytic functionalization of alkanes. psu.edu

More recently, a molybdenum disulfide (MoS₂)-confined rhodium-iron (Rh–Fe) dual-site catalyst has been developed that can directly convert methane into acetic acid with high selectivity at room temperature. bioengineer.org This system achieved a selectivity toward acetic acid of 90.3% and a productivity of 26.2 μmol per gram of catalyst per hour. bioengineer.org

Carbon Dioxide and Methane Co-conversion Pathways

The co-conversion of methane (CH4) and carbon dioxide (CO2), two major greenhouse gases, into acetic acid is an atom-economical and environmentally beneficial process. rsc.org However, this reaction is thermodynamically challenging due to the high stability of both methane and carbon dioxide. rsc.orgresearchgate.net

Heterogeneous Catalytic Approaches

Heterogeneous catalysts are promising for the co-conversion of CH4 and CO2 due to easier product separation and catalyst recycling. researchgate.net Research has focused on developing efficient catalysts that can simultaneously activate both molecules. researchgate.net

Density functional theory (DFT) studies have explored the use of Cu-modulated zeolites (BEA, MFI, MOR, TON) for this conversion. rsc.org These studies indicate that the catalytic activity is strongly related to the structure of the active copper species and the zeolite's pore channels. rsc.org Specifically, binuclear copper-oxo clusters ([CuOCu]²⁺) in MFI zeolites and trinuclear clusters ([Cu₃(μ-O)₃]²⁺) in MOR zeolites are identified as active sites for the reaction. rsc.org The MOR zeolite with [Cu₃(μ-O)₃]²⁺ clusters demonstrated superior catalytic activity with a low apparent activation energy of 57 kJ mol⁻¹. rsc.org

Experimental studies have also shown that catalysts like 5% Pd/carbon and 5% Pt/alumina can facilitate the formation of adsorbed acetate from a mixture of methane and carbon dioxide at temperatures around 400 °C. researchgate.net

Homogeneous Catalytic Approaches

Homogeneous catalysis offers an alternative route for the direct conversion of methane and CO2. While significant efforts have been made in heterogeneous systems, homogeneous catalytic systems have also been explored to overcome the kinetic barriers of this challenging reaction. researchgate.net These systems often operate in a liquid phase and can provide high selectivity under specific conditions. google.com

Synthesis Gas to Acetic Acid

Synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H2), is a versatile feedstock for producing a variety of chemicals, including acetic acid. google.com The direct conversion of syngas to acetic acid is an alternative to the dominant two-step process that involves methanol synthesis followed by carbonylation. google.com

The direct synthesis, however, often suffers from low yield and selectivity, producing a range of byproducts such as hydrocarbons, alcohols, and acetaldehyde. monash.edu The reaction typically requires high pressures and temperatures. For instance, a rhodium-based catalyst over NaY zeolite showed very low conversion (1.2%). csic.es More selective conversion (67.5%) has been reported at extreme conditions of 480 bar and 220 °C using a combination of Ruthenium (Ru) and Cobalt (Co) with promoters like Zirconium (Zr) and Titanium (Ti). csic.es

A common industrial practice is an integrated two-step process where syngas is first converted to methanol, which is then carbonylated to acetic acid. google.comgoogle.com Catalyst systems for the direct conversion route often involve multiple components. One patented process describes a homogeneous catalyst system comprising a ruthenium compound, a cobalt compound, and an alkali metal halide activator, operating in the liquid phase at pressures from about 500 to 7000 psig and temperatures from 150 °C to 300 °C. google.com Another approach utilizes a copper-based catalyst in conjunction with a solid acid catalyst, such as an acidic molecular sieve, at temperatures of 190°C to 290°C and pressures of 0.5 MPa to 20.0 MPa. google.com

Interactive Table: Comparison of Direct C1 Conversion Pathways to Acetic Acid

| Pathway | Feedstocks | Catalyst Examples | Typical Conditions | Key Challenges |

| Methane Carboxylation | Methane, CO, O2 | Rhodium on Zeolite/TiO2; MoS₂-Rh-Fe | Mild (100-150 °C); Room Temperature greencarcongress.compsu.edubioengineer.org | Catalyst stability and activity for commercial scale. greencarcongress.com |

| CO2/Methane Co-conversion (Heterogeneous) | Methane, CO2 | Cu-modulated Zeolites (MOR, MFI); Pd/C; Pt/Al2O3 | High Temperature (~400 °C) rsc.orgresearchgate.net | Thermodynamic limitations; low conversion rates. researchgate.neteralberta.ca |

| CO2/Methane Co-conversion (Homogeneous) | Methane, CO2 | Various metal complexes in solution | Varies with catalyst system | Catalyst separation and recycling. researchgate.net |

| Synthesis Gas to Acetic Acid | Syngas (CO, H2) | Ru-Co with promoters; Rh/NaY Zeolite; Cu-based + solid acid | High Pressure (up to 480 bar), High Temperature (150-300 °C) google.comcsic.es | Low selectivity and yield; byproduct formation. monash.edu |

Oxidative Dehydrogenation of Ethane (B1197151) for Acetic Acid Co-production

The oxidative dehydrogenation of ethane (ODHE) presents an alternative pathway for the co-production of ethylene and acetic acid. This catalytic process operates at milder temperatures, typically between 300-400°C, compared to traditional steam cracking methods for ethylene production. tum.de The exothermic nature of this partial oxidation reaction allows for process designs that can lead to significantly reduced CO2 emissions. tum.de

In the ODHE process, a feed stream containing ethane is purified and then subjected to oxidative dehydrogenation using a heterogeneous catalyst. hydrocarbonprocessing.comgoogle.com The reactor effluent contains both ethylene and acetic acid. google.com Acetic acid is typically recovered by washing the effluent with water, followed by solvent extraction to separate the acetic acid from the aqueous stream. google.com

The catalysts employed are crucial for the process's selectivity and efficiency. Commonly used catalysts include multicomponent mixed oxides, such as those containing Molybdenum (Mo), Vanadium (V), and Niobium (Nb), or Mo, V, and Antimony (Sb), often in the orthorhombic M1 crystalline phase. google.comglobethesis.com The addition of palladium (Pd) to supported MoVNb catalysts has also been investigated to improve selectivity towards acetic acid. researchgate.net The ODHE technology offers flexibility, as the ratio of ethylene to acetic acid in the product stream can be adjusted, potentially catering to downstream production processes like the synthesis of vinyl acetate monomer. tum.de

Key Parameters of the ODHE Process for Acetic Acid Co-production

| Parameter | Description | Source |

|---|---|---|

| Process Name | Oxidative Dehydrogenation of Ethane (ODHE) | tum.de |

| Primary Products | Ethylene and Acetic Acid | hydrocarbonprocessing.comgoogle.com |

| Reaction Temperature | 300-400°C | tum.de |

| Catalyst Examples | Mo/V/Sb, Mo/V/Nb, supported MoVNbPd | google.comresearchgate.net |

| Key Advantage | Potential for CO2-neutral production and adjustable product ratios | tum.de |

Photocatalytic Synthesis of Acetic Acid from Ethane

A novel and environmentally friendly approach for acetic acid synthesis involves the photocatalytic selective oxidation of ethane. nih.govresearchgate.net This method allows for the synthesis of acetic acid at very low temperatures, between 0°C and 25°C, using hydrogen peroxide (H₂O₂) as the oxidant. nih.govdigitellinc.com This process represents a significant departure from conventional methods that require high temperatures and multiple steps. nih.govdigitellinc.com

The core of this technology is a specially designed catalyst, which consists of single palladium atoms (Pd₁) anchored onto graphitic carbon nitride (g-C₃N₄). nih.govresearchgate.net Under light irradiation, this catalyst demonstrates high activity and exceptional selectivity for acetic acid, reaching up to 98.7% at 0°C under atmospheric pressure of ethane. nih.govresearchgate.net This integration of photocatalysis with thermal catalysis at a solid-liquid interface offers a green synthetic route with minimal energy consumption. digitellinc.com

Single-atom catalysts (SACs) are at the forefront of this advanced synthesis method. usask.ca In the photocatalytic oxidation of ethane, isolated palladium atoms supported on graphitic carbon nitride (Pd₁/g-C₃N₄) serve as the active sites. nih.govdigitellinc.com The use of single atoms as the catalytic center maximizes atomic efficiency and can lead to unique catalytic properties compared to traditional nanoparticle catalysts. usask.ca

These SACs have shown remarkable selectivity in various oxidation reactions. usask.caacs.org For the conversion of ethane to acetic acid, the Pd₁/g-C₃N₄ catalyst exhibits a high turnover frequency (TOF) of 278 per hour at 0°C. digitellinc.com The distinct metal-support interaction in SACs can stabilize reaction intermediates and prevent the overoxidation of the desired products, which is a common challenge in selective oxidation reactions. acs.org The design of such catalysts, where individual metal atoms are precisely anchored to a support material, is a key strategy in developing highly selective and efficient chemical transformations. usask.causask.ca

Computational modeling and simulations are indispensable tools for understanding the intricate mechanisms of photocatalytic reactions at the molecular level. nih.govsaspublishers.com In the case of the photocatalytic synthesis of acetic acid from ethane using the Pd₁/g-C₃N₄ catalyst, in situ studies combined with computational simulations have provided crucial insights. nih.govresearchgate.net

Simulations suggest that under photoirradiation, the anchored single palladium atom becomes positively charged. nih.govresearchgate.net This positively charged Pd₁ site, with an adsorbed hydroxyl group (OH), is identified as the catalytic center for activating the C-H bond in ethane. digitellinc.com The activation proceeds through a concerted mechanism with a very low activation barrier of only 0.14 eV. nih.govresearchgate.netdigitellinc.com This low barrier explains the high efficiency of the reaction at near-ambient temperatures. nih.govdigitellinc.com Computational methods like Density Functional Theory (DFT) are pivotal in predicting the electronic structures of catalysts and elucidating the step-by-step reaction pathways, thereby guiding the design of more efficient photocatalytic systems. saspublishers.com

Biocatalytic and Fermentative Production of Acetic Acid

Acetic Acid Bacteria (AAB) in Industrial Fermentation

Acetic acid bacteria (AAB) are a group of Gram-negative, obligate aerobic bacteria that play a central role in the industrial production of acetic acid, most notably in the form of vinegar. wikipedia.orgnih.govnih.gov These microorganisms are widespread in nature, commonly found in environments where ethanol is produced through the fermentation of sugars, such as on fruits and flowers. wikipedia.orgnih.gov

The key metabolic feature of AAB utilized in industry is their ability to perform oxidative fermentation, specifically the incomplete oxidation of ethanol to acetic acid. wikipedia.orgnih.govfrontiersin.org This biotransformation is a two-step process catalyzed by membrane-bound enzymes. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the acetaldehyde into acetic acid. nih.govmdpi.com Industrial vinegar production largely relies on submerged culture systems, where AAB are grown in aerated alcoholic media within bioreactors called acetators, allowing for efficient and rapid production of high-acidity vinegar. nih.gov

Characteristics of Industrial Acetic Acid Fermentation

| Characteristic | Description | Source |

|---|---|---|

| Microorganisms | Acetic Acid Bacteria (AAB) | wikipedia.orgnih.gov |

| Metabolism | Strictly aerobic, oxidative fermentation | wikipedia.orgnih.gov |

| Substrate | Ethanol | nih.gov |

| Primary Product | Acetic Acid | nih.gov |

| Key Enzymes | Alcohol dehydrogenase (ADH), Aldehyde dehydrogenase (ALDH) | nih.govmdpi.com |

| Industrial System | Submerged culture in bioreactors (acetators) | nih.gov |

The classification of acetic acid bacteria has evolved significantly over time with the advancement of analytical techniques. ftb.com.hr AAB belong to the family Acetobacteraceae within the class Alphaproteobacteria. nih.gov Historically, the classification was primarily based on morphological and physiological traits. ftb.com.hr The first genus, Acetobacter, was described in 1898. nih.govmagtech.com.cnnih.gov Later, the genus Gluconobacter was proposed for strains that preferentially oxidized glucose over ethanol. nih.govsupremevinegar.com

Modern taxonomy relies on polyphasic approaches, incorporating genetic characteristics, which has led to the identification of numerous genera and species. nih.gov As of 2021, 19 genera of AAB have been reported. nih.govfrontiersin.org The main genera responsible for industrial vinegar production are Acetobacter, Gluconacetobacter, Gluconobacter, and Komagataeibacter. nih.govftb.com.hr These are favored for their high capacity to oxidize ethanol and their strong resistance to the resulting high concentrations of acetic acid in the fermentation medium. nih.govftb.com.hr For instance, species like Komagataeibacter europaeus are particularly suited for industrial vinegar production due to their tolerance to ethanol and the ability to thrive in highly acidic environments with a pH as low as 2.5. mdpi.com

Metabolic Pathways and Enzyme Systems in AAB

Biorefinery Concepts for Acetic Acid Production from Biomass

The increasing demand for sustainable and bio-based chemicals has led to the development of biorefinery concepts for the production of acetic acid from renewable biomass, particularly lignocellulosic materials. nih.govpreprints.org Lignocellulosic biomass, which includes agricultural and forestry residues, is an abundant and low-cost feedstock. preprints.org The conversion of this biomass into acetic acid typically involves a pretreatment step to break down its complex structure, followed by fermentation. researchgate.net

One promising approach is the utilization of syngas, a mixture of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2), which can be produced from the gasification of lignocellulosic biomass. nih.gov Certain anaerobic bacteria, known as acetogens, can utilize the components of syngas to produce acetic acid through the Wood-Ljungdahl pathway. nih.gov This method offers a way to convert the entire organic fraction of biomass into a valuable chemical. nih.gov

Another biorefinery strategy involves the hydrothermal fractionation of biomass. mdpi.com During this process, the hemicellulose component of the biomass is hydrolyzed, releasing acetyl groups that can be recovered as acetic acid. mdpi.com The remaining cellulose (B213188) and lignin (B12514952) fractions can then be further processed into other value-added products, creating an integrated and economically viable biorefinery. For example, low-acid hydrothermal fractionation of pine wood has been shown to recover significant amounts of acetic acid from the liquid hydrolysate. mdpi.com

The production of acetic acid from cellulosic biomass can also be achieved through simultaneous saccharification and fermentation (SSF), where the enzymatic hydrolysis of cellulose into fermentable sugars occurs concurrently with the fermentation of these sugars to acetic acid by microorganisms like Clostridium thermoaceticum.

Emerging Microbial Pathways for Acetic Acid Synthesis

While the oxidation of ethanol by AAB is a well-established route for acetic acid production, recent research has uncovered novel metabolic pathways for acetate synthesis in other bacteria. These emerging pathways offer potential new avenues for the biotechnological production of acetic acid, possibly from a wider range of substrates and with different energetic efficiencies.

One such recently discovered pathway involves the enzymes succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS). nih.govasm.org This pathway, which was previously thought to be absent in prokaryotes, has been identified in the fermentative bacterium Cutibacterium granulosum and is encoded in the genomes of over 30 other bacterial species. nih.govasm.org In this pathway, SCACT facilitates the formation of acetate from acetyl-CoA, and SCS is responsible for the synthesis of ATP. asm.org This represents a new mechanism for bacteria to generate both acetate and energy. asm.org

Another area of interest is the engineering of non-native pathways into model organisms like Escherichia coli to enable the production of acetic acid from alternative feedstocks. For instance, metabolic pathways for acetate utilization and production are being explored to enhance the synthesis of various valuable chemicals. mdpi.com In E. coli, acetate can be converted to the central metabolite acetyl-CoA through the action of acetate kinase (AckA) and phosphate (B84403) acetyltransferase (Pta), or by acetyl-CoA synthetase (ACS). mdpi.com While these pathways are typically involved in acetate assimilation, they can also be engineered to direct carbon flux towards acetate production.

Furthermore, the construction of novel acetate metabolic pathways in microorganisms is being investigated for applications beyond chemical production, such as in microbial fuel cells. For example, engineered Shewanella oneidensis strains expressing an acetate coenzyme A transferase have been developed to utilize acetate as a sole carbon source for bioelectricity generation. frontiersin.org These advancements in understanding and engineering microbial metabolism are opening up new possibilities for the bio-based synthesis of acetic acid.

Reaction Mechanisms and Kinetics of Acetic Acid

Dissociation and Solvation Dynamics

The behavior of acetic acid in an aqueous environment is fundamentally characterized by its dissociation, a process governed by intricate interactions with surrounding water molecules. As a weak acid, acetic acid only partially dissociates, establishing an equilibrium between the undissociated molecule and its constituent ions. solubilityofthings.compathwaystochemistry.com

Acetic Acid Dissociation in Aqueous Solution

The dissociation of acetic acid (CH₃COOH) in water is a reversible reaction where a proton (H⁺) is transferred to a water molecule (H₂O), forming a hydronium ion (H₃O⁺) and an acetate (B1210297) ion (CH₃COO⁻). britannica.comyoutube.com This can be represented by the following equilibrium equation:

CH₃COOH(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CH₃COO⁻(aq) britannica.com

The extent of this dissociation is relatively low; for instance, in a 0.10 M aqueous solution, only about 1.34% of acetic acid molecules dissociate. pathwaystochemistry.com

Computational studies, particularly those employing metadynamics and transition path sampling, have revealed that the dissociation of acetic acid in water does not follow a single, simple path. researchgate.netnih.gov Instead, at least two distinct reaction pathways have been identified:

Pathway 1: Stepwise Dissociation via a Contact Ion Pair. This pathway involves the initial breaking of a hydrogen bond between a water molecule and the hydroxyl group of the acetic acid. nih.gov This leads to the formation of a metastable contact ion pair (CH₃COO⁻H₃O⁺), where the acetate and hydronium ions remain in close proximity. This intermediate state is a crucial step before the ions fully separate and become solvated by the bulk water.

Pathway 2: Direct Proton Transfer. In this alternative mechanism, the proton is transferred more directly from the acetic acid to the surrounding water molecules through an unstable, Zundel-ion-like intermediate (H₅O₂⁺). nih.gov This pathway bypasses the formation of a stable contact ion pair and represents a more concerted transfer of the proton into the solvent.

The transition states for these pathways involve specific arrangements of the acetic acid molecule and several surrounding water molecules, highlighting the active role of the solvent in facilitating proton transfer.

Water is not a passive solvent in the dissociation of acetic acid; it is an active participant in the reaction. solubilityofthings.comquora.com The high polarity of water molecules allows them to stabilize the resulting acetate and hydronium ions. solubilityofthings.com This stabilization is achieved through the formation of hydration shells, where water molecules orient themselves around the ions. doubtnut.com

Specifically, water molecules facilitate dissociation in several ways:

Proton Acceptor: A water molecule directly accepts the proton from the carboxylic acid group, forming the hydronium ion. britannica.comyoutube.com

Solvation and Stabilization: The polar nature of water allows it to effectively solvate the newly formed acetate and hydronium ions, which is thermodynamically favorable. quora.com Water molecules form hydrogen bonds with the acetate ion and create a "protective cover" that helps prevent the immediate recombination of the ions. doubtnut.com

Proton Relay: A network of hydrogen-bonded water molecules can facilitate the transport of the proton away from the acetate ion through a "proton relay" or Grotthuss-type mechanism, further promoting the separation of the charged species.

Understanding the intricate details of acetic acid dissociation at a molecular level has been greatly advanced by computational chemistry methods. researchgate.net Techniques such as molecular dynamics (MD) and quantum mechanics (QM) simulations are essential for exploring the reaction mechanism. microbialcell.comacs.org

Metadynamics and Transition Path Sampling (TPS): These advanced simulation techniques have been instrumental in identifying the multiple reaction pathways and characterizing the transition states. researchgate.netnih.gov By introducing "collective variables" that describe key aspects of the reaction (like proton-oxygen distance and ion solvation), researchers can map the free energy landscape of the dissociation process. researchgate.net

Ab Initio Quantum Chemical Calculations: These methods provide highly accurate descriptions of the electronic structure and energies of the molecules involved, which is crucial for understanding the stability of intermediates and the energy barriers of the reaction. researchgate.net

Reactive Force Fields (ReaxFF): This method allows for the simulation of chemical reactions in large systems, providing insights into how factors like system size can influence the calculated dissociation constant (Ka). researchgate.net

These computational approaches have confirmed that a proper description of the solvation state of the ions and the distance between them is critical for accurately modeling the dissociation mechanism. researchgate.net

Hydrogen Bonding and Molecular Association

The carboxylic acid group in acetic acid allows it to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.comnih.gov This dual nature leads to strong intermolecular hydrogen bonding, resulting in the formation of molecular associates, most notably dimers.

In the gas phase, acetic acid molecules readily form stable cyclic dimers. mdpi.comontosight.ai These dimers are held together by two strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of the other, creating a stable eight-membered ring structure. researchgate.netmdpi.com The formation of these dimers significantly affects the physical properties of gaseous acetic acid, such as its vapor pressure and boiling point. ontosight.ai

The structure in the liquid phase is more complex and a subject of ongoing research. While dimers are present, other structures like linear chains of hydrogen-bonded molecules and even trimers have been proposed to coexist. mdpi.comresearchgate.net The dynamic nature of the liquid phase means that these associations are transient. In aqueous solutions, the strong interactions with water molecules disrupt the self-association of acetic acid, and it is believed that acetic acid does not form significant dimer structures in water. researchgate.net

Thermodynamic Parameters for Acetic Acid Dimerization in the Gas Phase

| Parameter | Experimental Value (NMR) | Experimental Value (IR/Vapor Density) |

| Dimerization Enthalpy (ΔH) | ~ -18 kcal/mol | ~ -15 kcal/mol |

| Dimerization Entropy (ΔS) | ~ -42 cal/K·mol | ~ -37 cal/K·mol |

Source: mdpi.com

Interactions with Water Molecules: Monohydrates and Dihydrates

The interaction of acetic acid with water is fundamental to understanding its behavior in aqueous solutions and atmospheric chemistry. These interactions lead to the formation of hydrogen-bonded complexes, primarily monohydrates (acetic acid with one water molecule) and dihydrates (acetic acid with two water molecules).

Computational studies using density-functional theory (DFT) have identified multiple stable conformer structures for both monohydrates and dihydrates. aip.orgnih.gov For the monohydrate, six stable conformers have been found, and for the syn-dihydrate, another six plausible structures have been identified. aip.orgnih.gov The most stable structure for the monohydrate involves the syn-conformer of acetic acid forming a cyclic, double hydrogen-bonded geometry with a single water molecule. aip.orgnih.gov Similarly, the most stable dihydrate structure consists of the syn-conformer of acetic acid in a cyclic, double hydrogen-bonded arrangement with two water molecules. aip.orgnih.gov The binding energies calculated for these complexes are significant, indicating strong interactions. aip.orgnih.gov For instance, the binding energy between an acetic acid molecule and a water molecule in both monohydrate and dihydrate forms is greater than the binding energy between two water molecules. aip.orgnih.gov

In the monohydrated clusters, two hydrogen bonds form between the water molecule and the acetic acid. ustc.edu.cn For the dihydrate, the two water molecules and the acetic acid molecule can form a three-membered ring structure with three hydrogen bonds. ustc.edu.cn As more water molecules are added, such as in trihydrates and tetrahydrates, the hydrogen bonding network becomes more complex, with water molecules beginning to form hydrogen bonds with each other. ustc.edu.cn

Conformational Analysis of Acetic Acid-Water Complexes (e.g., cis-AA, trans-AA)

Acetic acid (AA) exists in two main conformations: a lower-energy trans-conformer and a higher-energy cis-conformer. The trans-AA, with a C–C–O–H dihedral angle of 180°, is more stable than the cis-AA (dihedral angle of 0°) by approximately 1880 cm⁻¹. aip.org While most studies focus on the more stable trans-AA, the cis-AA conformer can be prepared and studied in low-temperature matrices through vibrational excitation of the trans form. aip.org

The interaction with water molecules affects the stability and structure of these conformers. Theoretical calculations have revealed the existence of multiple stable structures for complexes of both trans-AA and cis-AA with water. aip.orgaip.org Specifically, three 1:1 structures for trans-AA⋯H₂O complexes and three for cis-AA⋯H₂O complexes have been identified. aip.orgaip.org

The most stable 1:1 complex between trans-AA and water, denoted AAT1W, features a six-membered ring stabilized by two strong hydrogen bonds: OHw⋯O= and OHₐₐ⋯Ow. aip.org Experimental work has successfully identified two trans-AA⋯H₂O complexes and, for the first time, two cis-AA⋯H₂O complexes. aip.org These cis-AA-water complexes were generated by annealing a matrix containing water and cis-AA molecules, which were themselves produced by selective vibrational excitation of the trans form. aip.org Additionally, the most stable forms of 1:2 complexes of both trans-AA and cis-AA with water have been computationally studied and experimentally identified. aip.orgresearchgate.net

Spectroscopic and Computational Characterization of Complexes

A combination of spectroscopic techniques and computational methods has been crucial for characterizing acetic acid-water complexes. High-resolution microwave spectroscopy has been used to record the spectra of both the monohydrate and dihydrate of acetic acid. lancs.ac.ukrsc.org The determined rotational and centrifugal distortion constants from these spectra confirm the structures predicted by ab initio calculations, which show the water molecules binding to the carboxylic group to form hydrogen-bonded ring complexes. lancs.ac.ukrsc.org

Infrared (IR) spectroscopy in nitrogen matrices, combined with MP2 and coupled-cluster [CCSD(T)] calculations, has been employed to study the non-covalent interactions between acetic acid and water. aip.org This approach led to the first experimental observation and structural assignment of complexes involving the higher-energy cis-AA conformer with water. aip.org

Density-functional theory (DFT) calculations have been extensively used to determine the equilibrium structures and binding energies of these hydrates. aip.orgnih.gov These calculations, using various basis sets, have shown that the carbonyl (C=O) and hydroxyl (OH) groups of acetic acid are the primary sites for hydrogen-bonding interactions with water. aip.orgnih.gov Vibrational analysis from these computations helps in assigning spectral features and understanding the shifts in intermolecular and intramolecular frequencies upon complex formation. aip.org

The following table summarizes key computational findings for acetic acid-water complexes.

| Complex | Method | Key Finding | Reference |

| trans-AA⋯H₂O | CCSD(T)/6-311++G(2d,2p) | Most stable 1:1 complex (AAT1W) has an interaction energy of -25.0 kJ mol⁻¹ and is stabilized by two strong hydrogen bonds. | aip.org |

| cis-AA⋯H₂O | MP2 / CCSD(T) | Three stable 1:1 structures were identified computationally. Two were experimentally found and assigned. | aip.org |

| AA Monohydrate & Dihydrate | DFT | The most stable conformers involve the syn-conformer of acetic acid forming cyclic double H-bonded geometries. | aip.orgnih.gov |

| AA Monohydrate & Dihydrate | Microwave Spectroscopy | Confirmed hydrogen-bonded ring structures predicted by ab initio calculations. | lancs.ac.ukrsc.org |

Mechanisms of Organic Reactions Involving Acetic Acid

Esterification Reactions

Esterification is a pivotal reaction involving acetic acid, where it reacts with an alcohol to form an ester and water. This reaction can be catalyzed, typically by a strong acid, or can proceed without a catalyst under certain conditions.

Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of acetic acid with an alcohol, such as ethanol (B145695), is a reversible process that follows a well-established multi-step mechanism. pearson.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comlibretexts.org

Nucleophilic Attack : The alcohol (e.g., ethanol) acts as a nucleophile, with its oxygen atom attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer : A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups of the intermediate. This turns the hydroxyl group into a good leaving group (water). pearson.comlibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. pearson.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (e.g., ethyl acetate). pearson.com

The mechanism can vary depending on the catalyst. For instance, with a homogeneous catalyst like propane (B168953) sulfonic acid, the reaction may follow an Eley-Rideal mechanism. researchgate.net In contrast, when using a heterogeneous catalyst like sulfonic acid-functionalized mesoporous silica (B1680970), a dual-site Langmuir-Hinshelwood mechanism has been observed, where both acetic acid and the alcohol adsorb onto the catalyst surface before reacting. researchgate.net

Uncatalyzed Esterification Mechanisms

While less common, the esterification of acetic acid can occur without an external catalyst, though it is generally a slower process. researchgate.net In this case, acetic acid itself can act as a weak catalyst. researchgate.net

Computational studies using Density Functional Theory (DFT) have explored the mechanism of uncatalyzed esterification between acetic acid and methanol (B129727). researchgate.netnih.gov These studies suggest a concerted process that proceeds through cyclic transition states. Both four- and six-membered cyclic transition state structures have been investigated. researchgate.netnih.gov The reaction is proposed to occur via a one- or two-step concerted mechanism. researchgate.net The calculated free energy of activation for the uncatalyzed reaction between acetic acid and methanol is approximately 36 kcal mol⁻¹, which is in reasonable agreement with experimental findings. researchgate.netnih.gov The negative entropy of activation (ΔS‡) calculated for uncatalyzed esterification indicates an associative mechanism where the transition state is more ordered than the reactants. semanticscholar.org

The rate of uncatalyzed esterification is significantly influenced by temperature; higher temperatures lead to increased reaction rates and higher conversion of the carboxylic acid. semanticscholar.org

Ketonization of Acetic Acid over Catalytic Surfaces

The conversion of carboxylic acids, such as acetic acid, into ketones is a significant reaction for upgrading bio-oil by reducing its acidity. This process, known as ketonization, is effectively catalyzed by various metal oxides. The reaction involves the condensation of two acetic acid molecules to produce acetone (B3395972), carbon dioxide, and water. researchgate.net The mechanism of this transformation is intricately linked to the properties of the catalyst's surface.

Surface Carboxylate Species Formation

A critical step in the ketonization of acetic acid is the dissociative adsorption of the acid molecules onto the catalyst surface, leading to the formation of surface carboxylate species (acetates). researchgate.netsciforum.net This process is widely recognized to occur at lower temperatures on metal oxide surfaces. researchgate.net The interaction of acetic acid with the catalyst surface can lead to different types of carboxylate species, primarily monodentate and bidentate acetates. The formation of monodentate carboxylates is considered crucial for the ketonization reaction, while bidentate species might lead to less selective pathways, such as dehydration to form ketene-like products. researchgate.netresearchgate.net

On catalysts like anatase TiO2, the electron-donor characteristics of the formed carboxylate species can influence the thermal elimination of surface hydroxyls, thereby affecting the state of the catalyst surface under reaction conditions. rsc.org Studies on zirconia (ZrO2) surfaces show that acetic acid readily adsorbs and deprotonates to form acetate. unimib.it The reaction kinetics often support a bimolecular pathway where the rate-limiting step is the C-C bond formation between two adsorbed acetate species, which then forms a β-ketoacid intermediate before decomposing to the final products. researchgate.net

Role of Acid-Base Pairs on Catalysts

The catalytic activity of metal oxides in acetic acid ketonization is strongly dependent on their acid-base properties. harvard.edu It is widely accepted that acid-base pairs on the catalyst surface are crucial for the reaction. researchgate.netharvard.edu Specifically, coordinatively unsaturated metal cations (Lewis acid sites) and adjacent oxygen anions (Lewis base sites) work together to facilitate the initial adsorption and activation of acetic acid molecules. researchgate.netliverpool.ac.uk

Table 1: Catalyst Activity in Acetic Acid Ketonization This table summarizes the catalytic activity of different metal oxides in the gas-phase ketonization of acetic acid.

| Catalyst | Temperature Range (°C) | Activity Order |

| γ-Al2O3 | 180–350 | Lowest |

| TiO2 | 180–350 | Moderate |

| ZrO2 | 180–350 | High |

| CeO2 | 180–350 | Highest |

| Data sourced from a comparative study on metal oxide catalysts. researchgate.net |

Oxidative Decomposition Pathways

Acetic acid can undergo decomposition through various oxidative pathways, particularly in the aqueous phase, where it reacts with highly reactive species like hydroxyl radicals. These reactions are relevant in atmospheric chemistry and advanced oxidation processes for water treatment. securesite.jpresearchgate.net

Reactions with Hydroxyl Radicals in Aqueous Phase

In the aqueous phase, the oxidation of acetic acid initiated by hydroxyl radicals (•OH) is a key degradation pathway. securesite.jpcopernicus.org The reaction proceeds via hydrogen atom abstraction from the acetic acid molecule. Abstraction can occur from either the methyl group (-CH3) or the carboxylic group (-COOH), with abstraction from the methyl group being the dominant pathway, occurring about five times faster. copernicus.org

The primary radical formed, •CH2COOH, reacts with dissolved oxygen to form a peroxy radical (HOOCCH2OO•). copernicus.org Subsequent reactions of this peroxy radical can lead to the formation of several stable products, including glyoxylic acid, glycolic acid, and oxalic acid. researchgate.netcopernicus.org Unlike the oxidation of other compounds like methylglyoxal, the oxidation of acetic acid by hydroxyl radicals does not typically produce oligomers or succinic acid. researchgate.netcopernicus.org The efficiency of this decomposition can be influenced by factors such as the pH of the solution, which affects the ionization state of acetic acid and its reaction rate with •OH radicals. ijpest.com

Table 2: Products from Aqueous Phase Oxidation of Acetic Acid by •OH Radicals This table lists the major products identified from the reaction of acetic acid with hydroxyl radicals in an aqueous environment.

| Product | Chemical Formula |

| Glyoxylic Acid | C2H2O3 |

| Glycolic Acid | C2H4O3 |

| Oxalic Acid | C2H2O4 |

| Data sourced from studies on aqueous-phase oxidation of acetic acid. researchgate.netcopernicus.org |

Alkoxy Radical Decomposition Mechanisms

Following the formation of peroxy radicals from the initial •OH attack, alkoxy radicals (HOOCCH2O•) are formed through subsequent reactions. copernicus.org These alkoxy radicals are key intermediates that can undergo further decomposition through several mechanisms.

One major pathway is decomposition, which for the alkoxy radical derived from acetic acid, can yield formaldehyde (B43269) and carbon dioxide. copernicus.orgcopernicus.org Another significant pathway, particularly favorable in the aqueous phase, is a 1,2-hydride shift. copernicus.orgresearchgate.net This rearrangement is often assisted by water molecules and results in the formation of a more stable radical, [HO(O)CC•H(OH)], which is then oxidized to glyoxylic acid and subsequently to oxalic acid. copernicus.orgresearchgate.net In the absence of NOx, an α-ester rearrangement can also occur, leading to the production of acetic acid and other radical species. conicet.gov.ar In specific low-oxygen environments, a 1,3-hydrogen shift in an intermediate alkoxy radical has been proposed as a minor pathway leading to acetic acid formation. rsc.org

Catalytic Reaction Mechanism Studies

The mechanism of acetic acid ketonization has been the subject of numerous studies, with several pathways proposed depending on the catalyst and reaction conditions. A widely supported mechanism on metal oxide surfaces is the β-keto-acid pathway. researchgate.netunimib.it This involves the formation of a β-ketoacid intermediate from two adsorbed acetate molecules, which then decarboxylates to form the ketone. researchgate.net

Another proposed mechanism involves a ketene (B1206846) intermediate. sciforum.netrsc.org In this pathway, an adsorbed acetate dehydrates to form a surface ketene, which then reacts with another adsorbed acetic acid molecule to produce the final ketone. rsc.org

On zeolite catalysts, the mechanism can differ. One proposed route involves the formation of surface acyl species from the adsorption of acetic acid onto strongly acidic protons. This surface acyl group then couples with another carboxylic acid molecule to form an acid anhydride (B1165640) intermediate, which subsequently decomposes into the ketone and CO2. mdpi.com

Computational studies using DFT (Density Functional Theory) have provided deeper insights. For instance, on tetragonal zirconia, calculations suggest that after the initial deprotonation of acetic acid to acetate, a proton is transferred from the methyl group of the acetate to the surface, forming an enolate-like species (CH2COO2-). This species is considered a key intermediate for the C-C coupling step. unimib.it

Catalysis in Acetic Acid Synthesis from Methanol Carbonylation

The carbonylation of methanol is the most significant industrial route for producing acetic acid. researchgate.netfnpetro.ir This process relies on sophisticated catalytic systems, primarily involving organometallic complexes of rhodium and iridium in homogeneous catalysis, although heterogeneous catalysts are an area of active research. researchgate.netfnpetro.ir

The two leading commercial processes for methanol carbonylation are the Monsanto process, which uses a rhodium-based catalyst, and the Cativa process, which employs an iridium-based catalyst. researchgate.netsci-hub.se Both processes share fundamental mechanistic steps but differ in catalyst stability, activity, and operating conditions. sci-hub.sewikipedia.org

The Monsanto Process (Rhodium-Catalyzed): Developed in the 1960s, this process utilizes a rhodium catalyst, typically in the form of the anionic complex [Rh(CO)₂I₂]⁻, in an aqueous acetic acid medium with methyl iodide as a promoter. researchgate.netijcce.ac.irrsc.org The catalytic cycle involves several key steps: ijcce.ac.irrsc.org

Oxidative Addition: The active catalyst, [Rh(CO)₂I₂]⁻, reacts with methyl iodide (CH₃I). This is often the rate-determining step. ijcce.ac.ir

Migratory Insertion: A methyl group on the rhodium center migrates to a coordinated carbon monoxide ligand, forming an acetyl group. researchgate.net

Reductive Elimination: The resulting rhodium-acetyl complex eliminates acetyl iodide (CH₃COI), regenerating the active [Rh(CO)₂I₂]⁻ catalyst. google.com

Hydrolysis: The acetyl iodide is then hydrolyzed by water to produce acetic acid and hydrogen iodide (HI), which in turn reacts with methanol to regenerate the methyl iodide promoter. wikipedia.org

A significant drawback of the Monsanto process is the need for high water concentrations (around 14-15%) to maintain catalyst stability and prevent precipitation, which complicates downstream purification. sci-hub.se

The Cativa Process (Iridium-Catalyzed): Introduced by BP Chemicals in 1996, the Cativa process uses an iridium-based catalyst, such as [Ir(CO)₂I₂]⁻, promoted by various compounds, including ruthenium complexes. sci-hub.sewikipedia.orgnih.gov This system offers several advantages over the rhodium-based process. sci-hub.se The iridium catalyst exhibits greater stability, allowing the reaction to be run at lower water concentrations. sci-hub.sewikipedia.org This reduces the formation of by-products like propionic acid and suppresses the water-gas shift reaction. wikipedia.org

The active catalyst, [Ir(CO)₂I₂]⁻, reacts with methyl iodide to form an octahedral iridium(III) species, fac-[Ir(CO)₂(CH₃)I₃]⁻. wikipedia.org After ligand exchange (iodide for carbon monoxide), the migratory insertion of CO forms a square pyramidal species with an acetyl ligand. wikipedia.org Reductive elimination of acetyl iodide regenerates the active iridium(I) catalyst, and the acetyl iodide is hydrolyzed to acetic acid. wikipedia.org

| Feature | Monsanto Process | Cativa Process |

| Primary Catalyst | Rhodium ([Rh(CO)₂I₂]⁻) | Iridium ([Ir(CO)₂I₂]⁻) |

| Promoter | Methyl Iodide | Methyl Iodide, Ruthenium or other metal complexes nih.gov |

| Rate-Limiting Step | Oxidative addition of CH₃I ijcce.ac.ir | Migratory CO insertion nih.govacs.org |

| Operating Water Conc. | High (~14-15%) sci-hub.se | Low (<5%) wikipedia.orgnih.gov |

| Catalyst Stability | Less stable | More stable sci-hub.se |

| By-products | Higher levels of by-products | Lower levels of by-products (e.g., propionic acid) wikipedia.org |

While homogeneous catalysts like those in the Monsanto and Cativa processes are highly active, their separation from the product stream is a significant challenge. fnpetro.ir This has driven research into heterogeneous catalysts, where the active metal sites are immobilized on a solid support, simplifying catalyst recovery. fnpetro.irrsc.org The structure of the catalyst at the interface between the metal and the support is crucial for its performance. acs.org

Atomically dispersed metal catalysts are at the forefront of this research, bridging the gap between homogeneous and heterogeneous catalysis. acs.org In these systems, individual metal atoms are isolated on a support material, maximizing atom efficiency and providing well-defined active sites. acs.org

Recent studies have explored atomically dispersed rhenium (ReO₄) on an inert silica (SiO₂) support for the gas-phase carbonylation of methanol without a halide promoter. acs.orgsci-hub.se In this system, atomically dispersed ReO₄ sites were found to be highly selective for acetic acid, whereas larger rhenium oxide clusters favored the formation of dimethyl ether. acs.org Kinetic analysis and in situ spectroscopic measurements suggest the reaction mechanism involves the activation of methanol on the ReO₄ sites, followed by CO insertion into the resulting methyl species. acs.orgsci-hub.se The addition of a small amount of atomically dispersed rhodium to the ReO₄/SiO₂ catalyst was shown to yield over 96% selectivity towards acetic acid at rates comparable to homogeneous processes. acs.org

Another approach involves using carbon-supported catalysts, such as an Iridium-Lanthanum catalyst on carbon (Ir-La/C). researchgate.netosti.gov Density functional theory (DFT) and infrared spectroscopy studies have been used to understand the structure and mechanism for methanol carbonylation on these single-site heterogeneous catalysts. researchgate.net These heterogeneous systems offer a promising alternative to traditional liquid-phase processes, potentially leading to more sustainable and economical acetic acid production. sci-hub.se

Acetic Acid as a Catalyst in Hydration Reactions

Beyond its role as a product and solvent, acetic acid can also function as a weak acid catalyst. uw.edu It is particularly effective in certain hydration reactions, where it facilitates the addition of water across a double bond. uw.eduumd.edu This is observed in the hydration of alkenes and carbonyl compounds. uw.eduresearchgate.net

In the hydration of carbonyl groups, such as that in acetone, acetic acid participates in a "co-operative" mechanism. researchgate.netcdnsciencepub.com In this mechanism, solvent water molecules are actively involved, working in concert with the acid catalyst to avoid the formation of high-energy charged intermediates. researchgate.netcdnsciencepub.com Theoretical studies have shown that the primary catalyzed reaction channels involve one acetic acid molecule and one water molecule. researchgate.net The catalysis can proceed through pathways involving one or both of the oxygen atoms of the acetic acid's carboxyl group. researchgate.net

For the acetic acid-catalyzed hydration of acetone in a water solvent at 298 K, the theoretical rate constant has been calculated to be 0.49 M⁻¹ s⁻¹. researchgate.net This value is in close agreement with an experimentally estimated value of 0.30 M⁻¹ s⁻¹, which was determined using ¹⁸O-isotope shifts in the ¹³C NMR spectrum of labeled acetone. researchgate.net This demonstrates that the concept of co-operative catalysis can be effectively extended to general acid catalysis by weak acids like acetic acid in aqueous solutions. researchgate.net

Hydrogenation of Acetic Acid to Ethanol: Catalytic Considerations

The selective hydrogenation of acetic acid to ethanol is a valuable chemical transformation, offering a potential route from C2 feedstocks to a widely used fuel and chemical intermediate. asianpubs.orgasianpubs.org The development of efficient and cost-effective catalysts is central to the viability of this process. While noble metals such as ruthenium and platinum show activity, research has increasingly focused on more abundant and less expensive copper-based catalysts. asianpubs.orgdoi.orggoogle.com

A proposed reaction network for acetic acid hydrogenation suggests that acetaldehyde (B116499) is a key intermediate. doi.org Acetaldehyde can then be further hydrogenated to an ethoxy species. This ethoxy intermediate stands at a branch point, leading to two competing pathways: further hydrogenation to ethanol or reaction with an acetyl species to form the ester by-product, ethyl acetate. doi.org

Bimetallic catalysts have been shown to be highly effective. For instance, a series of copper-indium catalysts supported on SBA-15 (a mesoporous silica) have demonstrated high efficiency. doi.orgresearchgate.net Characterization of these catalysts revealed that under reaction conditions, both metallic copper and a Cu-In alloy coexist on the support. doi.org A strong synergistic effect within the Cu-In alloy was found to accelerate the initial dissociation of acetic acid to an acetate species. doi.org Simultaneously, the presence of indium sterically hinders the combination of ethoxy and acetyl species, thereby suppressing the formation of ethyl acetate and promoting selectivity towards ethanol. doi.org

The concentration of adsorbed hydrogen atoms on the catalyst surface is another critical factor influencing ethanol selectivity. doi.orgresearchgate.net This concentration is positively correlated with the exposed surface area of metallic copper and the partial pressure of hydrogen. doi.orgresearchgate.net

| Catalyst System | Reaction Conditions | Acetic Acid Conversion | Ethanol Selectivity | Reference |

| 9Cu1In/SBA-15 | 2.5 MPa, 623 K | 99.1% | 90.9% | doi.org |

This data highlights the potential of rationally designed, non-noble metal catalysts for the efficient and selective hydrogenation of acetic acid to ethanol. doi.org

Environmental Chemistry and Sustainability of Acetic Acid

Atmospheric Chemistry of Acetic Acid

Acetic acid is a significant and abundant organic acid in the troposphere, influencing various atmospheric processes. rsc.orgcopernicus.orgnih.gov Its presence in the atmosphere has implications for air quality and climate. noaa.govclimate.gov

Sources and Abundance in Troposphere (e.g., Wildfires)

Acetic acid originates from multiple sources, including direct emissions and secondary photochemical production. copernicus.org Key sources are:

Biogenic emissions: Direct emissions from plants and soils are a major contributor. copernicus.orgnih.gov

Biomass burning: Wildfires are a significant source of acetic acid, with research indicating it is one of the most abundantly emitted volatile organic compounds from such events. rsc.orgnih.gov Studies on western U.S. wildfires have shown that acetic acid, along with formic acid, can constitute a substantial portion of the total volatile organic compound emissions by mass. rsc.org

Fossil fuel combustion: This is another direct emission source of acetic acid. copernicus.org

Secondary photochemical production: Acetic acid can be formed in the atmosphere through the oxidation of both anthropogenic and biogenic precursor compounds. copernicus.orgresearchgate.net

Despite these known sources, scientific models often underestimate the atmospheric abundance of acetic acid, particularly in regions impacted by wildfires. rsc.orgnoaa.govclimate.gov This suggests that either the emission sources are larger than currently estimated or there are missing secondary production pathways in the models. nih.gov Satellite measurements have revealed similar global distributions and seasonality for acetic and formic acids, pointing to significant common sources, especially linked to vegetative emissions and wildfires. aeris-data.fr

Role in Cloud Droplet and Aerosol pH Regulation

Acetic acid plays a crucial role in atmospheric aqueous-phase chemistry by influencing the pH of cloud droplets and aerosols. rsc.orgcopernicus.org As a contributor to rainwater acidity, particularly in remote regions, it impacts the chemical reactions that occur within cloud water. copernicus.orgaeris-data.fr The acidity of cloud water is a key factor in the formation of secondary organic aerosols and the processing of other atmospheric particles. copernicus.org However, due to its volatility, the direct impact of acetic acid on aerosol pH may be less significant compared to other acids like nitric acid, as it partitions less into the aerosol phase. nih.govmedrxiv.orgacs.org Studies have shown that acetic acid behaves as a stronger acid at the air-water interface than in bulk water, which is relevant for haze aerosols, clouds, and fog. acs.org

Secondary Chemical Production in Atmospheric Plumes